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Introduction
Murizatoclax (AMG 397) is a potent, selective, and orally bioavailable small molecule inhibitor

of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1

is a key survival mechanism for various cancer cells and is associated with resistance to

conventional chemotherapies and other targeted agents.[3][4] Murizatoclax was developed as

a next-generation MCL-1 inhibitor, building upon the experience of its intravenous predecessor,

AMG 176, with the goal of providing a more convenient oral dosing option for patients with

hematologic malignancies.[5][6] This technical guide provides an in-depth summary of the

discovery and preclinical development of Murizatoclax, including its mechanism of action, key

preclinical data, and the experimental approaches used in its evaluation.

Discovery and Optimization
The development of Murizatoclax stemmed from a structure-guided drug design approach

aimed at improving the potency and pharmacokinetic properties of the clinical-stage

intravenous MCL-1 inhibitor, AMG 176.[5][6] Researchers at Amgen identified that AMG 176

could bind to MCL-1 in two different conformations. By favoring the more active conformation

through ligand-based design, they developed the advanced lead compound AM-3106, which

demonstrated significantly improved cell-based potency.[5][6] Further refinement of the potency

and pharmacokinetic profile of AM-3106 led to the discovery of Murizatoclax (AMG 397).[5][6]
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Mechanism of Action
Murizatoclax selectively binds with high affinity to the BH3-binding groove of the MCL-1

protein.[1][5] This binding competitively disrupts the interaction between MCL-1 and pro-

apoptotic BCL-2 family members, such as BIM.[1][5] By freeing these pro-apoptotic proteins,

Murizatoclax initiates the intrinsic apoptotic pathway, leading to the activation of effector

caspases and subsequent cancer cell death.[5][6]
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Caption: Mechanism of action of Murizatoclax (AMG 397).
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Preclinical Efficacy
The preclinical activity of Murizatoclax was evaluated in a range of in vitro and in vivo models

of hematologic malignancies.

In Vitro Activity
Murizatoclax demonstrated potent and selective inhibition of MCL-1 with picomolar affinity.[5]

[6] In cellular assays, it effectively disrupted the MCL-1:BIM interaction and induced apoptosis

in MCL-1-dependent cancer cell lines.[1][5]

Table 1: In Vitro Potency of Murizatoclax and Precursor Compounds

Compound Target Binding Affinity (Ki)
OPM2 Cell Viability
(IC50)

AMG 176 MCL-1 - -

AM-3106 MCL-1 100 pM[5] 19 nM[5]

Murizatoclax (AMG

397)
MCL-1 15 pM[5][6] 50 nM[5][6]

In Vivo Efficacy
Oral administration of Murizatoclax led to significant anti-tumor activity in various xenograft

and orthotopic models of hematologic cancers.[5][6]

Table 2: In Vivo Efficacy of Murizatoclax in Preclinical Models
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Cancer Model Dosing Schedule Result

OPM2 Multiple Myeloma

Xenograft

25 or 50 mg/kg, once or twice

weekly

Significant tumor regressions;

9 out of 10 mice tumor-free in

the 50 mg/kg groups at the

end of the study.[5][6]

MOLM-13 AML Orthotopic

Model
10 mg/kg, twice weekly

47% tumor growth inhibition

(TGI).[5][6]

MOLM-13 AML Orthotopic

Model
30 mg/kg, twice weekly 99% TGI.[5][6]

MOLM-13 AML Orthotopic

Model
60 mg/kg, twice weekly 75% tumor regression.[5][6]

Combination Studies
Preclinical studies also explored the synergistic potential of Murizatoclax with other anti-

cancer agents, such as the BCL-2 inhibitor venetoclax.[5][6]

Table 3: Efficacy of Murizatoclax in Combination Therapy

Cancer Model Treatment Result

MOLM-13 AML Orthotopic

Model

Murizatoclax (10 mg/kg, twice

weekly) + Venetoclax (50

mg/kg, daily)

45% tumor regression.[5][6]

Experimental Protocols
While detailed, step-by-step experimental protocols are not publicly available, the following

outlines the general methodologies employed in the preclinical evaluation of Murizatoclax
based on published abstracts.
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Caption: General workflow for preclinical evaluation.

Binding Affinity Assays
The binding affinity of Murizatoclax to MCL-1 was likely determined using biophysical

techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC)

to measure the dissociation constant (Ki).

Cellular Potency Assays
The half-maximal inhibitory concentration (IC50) in cancer cell lines was determined using cell

viability assays. The OPM2 multiple myeloma cell line, known to be dependent on MCL-1 for

survival, was a key model.[5][6] These assays typically involve treating cells with a range of

drug concentrations for a specified period (e.g., 24 hours) and then measuring cell viability

using a reagent like CellTiter-Glo®.

In Vivo Xenograft and Orthotopic Models
Xenograft Models: Human cancer cell lines (e.g., OPM2) were implanted subcutaneously

into immunocompromised mice.[5][6] Once tumors were established, mice were treated with

Murizatoclax or vehicle control. Tumor volume was measured regularly to assess tumor

growth inhibition or regression.

Orthotopic Models: Human cancer cells (e.g., MOLM-13) were implanted into the relevant

anatomical site (e.g., bone marrow for AML) to better mimic human disease.[5][6] Disease

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12425291?utm_src=pdf-body-img
https://www.benchchem.com/product/b12425291?utm_src=pdf-body
https://www.researchgate.net/publication/345148847_Abstract_6218_Discovery_and_preclinical_evaluation_of_AMG_397_a_potent_selective_and_orally_bioavailable_MCL1_inhibitor
https://aacrjournals.org/cancerres/article/80/16_Supplement/6218/644707/Abstract-6218-Discovery-and-preclinical-evaluation
https://www.researchgate.net/publication/345148847_Abstract_6218_Discovery_and_preclinical_evaluation_of_AMG_397_a_potent_selective_and_orally_bioavailable_MCL1_inhibitor
https://aacrjournals.org/cancerres/article/80/16_Supplement/6218/644707/Abstract-6218-Discovery-and-preclinical-evaluation
https://www.benchchem.com/product/b12425291?utm_src=pdf-body
https://www.researchgate.net/publication/345148847_Abstract_6218_Discovery_and_preclinical_evaluation_of_AMG_397_a_potent_selective_and_orally_bioavailable_MCL1_inhibitor
https://aacrjournals.org/cancerres/article/80/16_Supplement/6218/644707/Abstract-6218-Discovery-and-preclinical-evaluation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


progression and response to treatment were monitored using methods like bioluminescence

imaging.

Pharmacodynamic Marker Analysis
To confirm the mechanism of action in vivo, tumors from treated animals were analyzed for

biomarkers of apoptosis.[5][6] This likely involved techniques such as Western blotting or

immunohistochemistry to detect increases in cleaved Caspase-3 and cleaved PARP, as well as

the activation of BAK.[5][6]

Clinical Development and Challenges
Murizatoclax (AMG 397) entered Phase I clinical trials for patients with multiple myeloma, non-

Hodgkin's lymphoma, and acute myeloid leukemia.[7] However, in 2019, the U.S. Food and

Drug Administration (FDA) placed a clinical hold on the Phase I study of Murizatoclax due to a

reported safety signal of cardiac toxicity.[7] This also led to a voluntary hold on the recruitment

of new patients for the clinical trial of its predecessor, AMG 176.[7]

Conclusion
Murizatoclax (AMG 397) represents a significant advancement in the development of oral

MCL-1 inhibitors. Its discovery through a structure-guided design led to a compound with

picomolar affinity for its target and potent anti-tumor activity in preclinical models of

hematologic malignancies, both as a single agent and in combination with other targeted

therapies. While its clinical development has been challenged by safety concerns, the

preclinical data for Murizatoclax underscores the therapeutic potential of targeting MCL-1 in

cancer. The insights gained from the development of Murizatoclax will undoubtedly inform

future efforts to create safer and more effective inhibitors of this critical anti-apoptotic protein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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